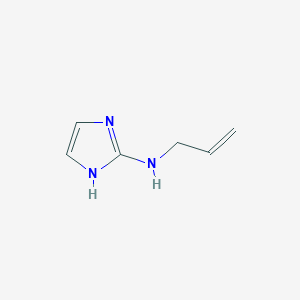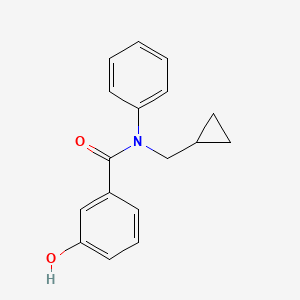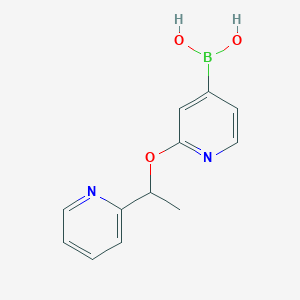
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an ethoxy group and another pyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron reagent such as trimethyl borate or pinacolborane to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is carefully controlled to minimize by-products and ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source and a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and catalysts (e.g., Pd/C).
Major Products
Wissenschaftliche Forschungsanwendungen
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, commonly used in cross-coupling reactions.
Pyridine-4-boronic acid pinacol ester: A boronic ester with similar reactivity but different solubility and stability properties.
Uniqueness
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid is unique due to its dual pyridine rings and ethoxy linkage, which can impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Eigenschaften
Molekularformel |
C12H13BN2O3 |
|---|---|
Molekulargewicht |
244.06 g/mol |
IUPAC-Name |
[2-(1-pyridin-2-ylethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H13BN2O3/c1-9(11-4-2-3-6-14-11)18-12-8-10(13(16)17)5-7-15-12/h2-9,16-17H,1H3 |
InChI-Schlüssel |
LDJSHHFKDXGSTP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)OC(C)C2=CC=CC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)
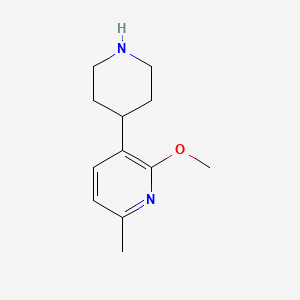
![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
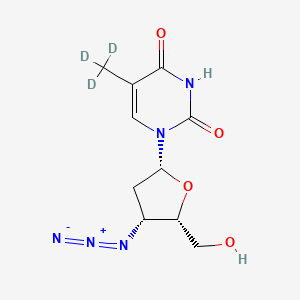
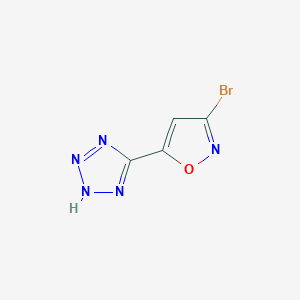
![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)
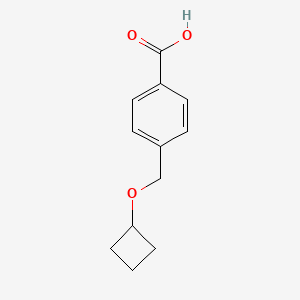
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)
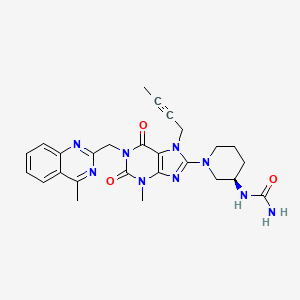

![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)

